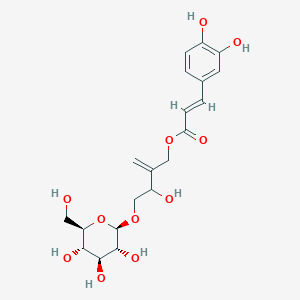
Pubescenoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubescenoside A is a natural product found in Ilex pubescens with data available.
Aplicaciones Científicas De Investigación
Introduction to Pubescenoside A
This compound is a bioactive compound derived from Ilex pubescens, a plant utilized in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health, due to its antithrombotic and anti-inflammatory properties. Recent studies have elucidated its mechanisms of action, particularly its interaction with key proteins involved in oxidative stress and inflammation.
Cardiovascular Protection
This compound has demonstrated significant cardioprotective effects, especially in the context of myocardial ischemia-reperfusion injury (MI/RI). Research indicates that this compound can:
- Protect Cardiomyocytes : It has been shown to safeguard cardiomyocytes against oxygen-glucose deprivation/reoxygenation (OGD/R) in vitro and LAD-induced MI/RI in vivo. This protection is mediated through the suppression of NLRP3 inflammasome activation and the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .
- Covalent Modification of Keap1 : this compound targets the Kelch ECH-associating protein 1 (Keap1) by covalently binding to specific cysteine residues (Cys77 and Cys434). This interaction disrupts the ubiquitination of Nrf2, leading to increased antioxidant enzyme activity and reduced oxidative stress .
Anti-Inflammatory Effects
The compound exhibits notable anti-inflammatory properties. Studies have reported that this compound can:
- Inhibit Inflammatory Pathways : It effectively blocks the activation of inflammatory pathways associated with MI/RI, contributing to its cardioprotective effects .
- Modulate Macrophage Function : In related studies, compounds from Ilex pubescens have been shown to influence macrophage polarization, enhancing the M2 phenotype, which is associated with tissue repair and anti-inflammatory responses .
Antithrombotic Activity
This compound has also been noted for its antithrombotic properties:
- Platelet Aggregation Inhibition : It exhibits stronger anti-platelet aggregation activities compared to other known compounds such as salvianolic acid B. This suggests potential applications in preventing thrombotic events .
Molecular Interactions
The mechanism by which this compound exerts its effects involves several molecular interactions:
- Keap1-Nrf2 Pathway : By modifying Keap1, this compound enhances Nrf2 activity, which is crucial for the cellular antioxidant response. This pathway plays a significant role in protecting cells from oxidative damage during ischemic events .
- Cysteine Sensitivity : The differential activation of cysteine residues within Keap1 by this compound provides insights into its specificity and potency as an Nrf2 activator. The hierarchy of activation observed (Cys77 > Cys434) underscores the importance of these modifications in mediating the compound's biological effects .
In Vivo and In Vitro Studies
Several studies have employed both in vitro and in vivo models to assess the efficacy of this compound:
- Cardiomyocyte Protection : In vitro experiments demonstrated that treatment with this compound significantly reduced cell death in cardiomyocytes subjected to OGD/R conditions. In vivo studies corroborated these findings, showing reduced infarct sizes in animal models of MI/RI following administration of this compound .
- Inflammation Assessment : The anti-inflammatory effects were assessed using various assays that measured cytokine levels and inflammatory markers post-treatment with this compound. Results indicated a marked reduction in pro-inflammatory cytokines, supporting its therapeutic potential in inflammatory diseases .
Propiedades
Fórmula molecular |
C20H26O11 |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
[3-hydroxy-2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O11/c1-10(8-29-16(25)5-3-11-2-4-12(22)13(23)6-11)14(24)9-30-20-19(28)18(27)17(26)15(7-21)31-20/h2-6,14-15,17-24,26-28H,1,7-9H2/b5-3+/t14?,15-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
WTKXHULOWFHFAA-GAJPCSOTSA-N |
SMILES isomérico |
C=C(COC(=O)/C=C/C1=CC(=C(C=C1)O)O)C(CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C=C(COC(=O)C=CC1=CC(=C(C=C1)O)O)C(COC2C(C(C(C(O2)CO)O)O)O)O |
Sinónimos |
pubescenoside A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















